4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 832740-66-6
VCID: VC8361197
InChI: InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13)
SMILES: CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C
Molecular Formula: C11H10O3S
Molecular Weight: 222.26 g/mol

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid

CAS No.: 832740-66-6

Cat. No.: VC8361197

Molecular Formula: C11H10O3S

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid - 832740-66-6

Specification

CAS No. 832740-66-6
Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
IUPAC Name 4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13)
Standard InChI Key ZQZASOZGACCPDV-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C
Canonical SMILES CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C

Introduction

Chemical Identity and Structural Features

4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid belongs to the class of thiophene-carboxylic acids, characterized by a thiophene ring substituted with a carboxylic acid group at position 2 and a 5-methylfuran-2-yl moiety at position 5. The compound’s IUPAC name reflects its substitution pattern: a methyl group at position 4 of the thiophene ring and a 5-methylfuran-2-yl group at position 5 .

Key Structural Attributes:

  • Thiophene Core: A five-membered aromatic ring containing sulfur, contributing to electron-rich properties.

  • Furan Substituent: A 5-methyl-substituted furan ring fused to the thiophene core, enhancing steric and electronic complexity.

  • Carboxylic Acid Group: Positioned at the 2nd carbon of the thiophene ring, enabling hydrogen bonding and salt formation .

The compound’s stereochemistry is achiral, as confirmed by its InChI key (ZQZASOZGACCPDV-UHFFFAOYSA-N) .

Physicochemical Properties

Data from multiple sources reveal consistent physicochemical profiles (Table 1).

Table 1: Physicochemical Properties of 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_{3}\text{S}
Molecular Weight222.26 g/mol
Boiling Point347.9 ± 42.0 °C (760 mmHg)
Density1.3 ± 0.1 g/cm³
logP3.0993
logD-0.5396
Polar Surface Area37.486 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s hydrophobicity (logP = 3.0993) suggests moderate lipid solubility, while its polar surface area (37.486 Ų) indicates potential for intermolecular interactions . The negative logD (-0.5396) at physiological pH implies ionization dominance, impacting bioavailability .

Applications and Research Frontiers

Materials Science

Conjugated thiophene-furan systems are explored in organic electronics for their optoelectronic properties. The carboxylic acid group enables functionalization into polymers or metal-organic frameworks (MOFs), though direct applications require further study .

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